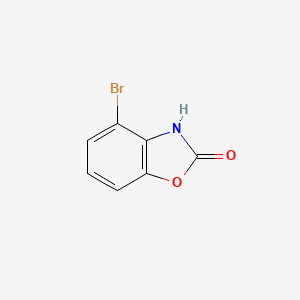

4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one

説明

“4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one” is a chemical compound with the molecular formula C7H4BrNO2 . It is a member of the benzoxazole family, which are bicyclic compounds containing a benzene ring fused to an oxazole ring . Benzoxazoles have been extensively used as starting materials for different mechanistic approaches in drug discovery .

Synthesis Analysis

Benzoxazole derivatives can be synthesized through a variety of methods. One approach involves the reaction of 2-aminophenol with various aromatic aldehydes . Another method involves the copper(I)-catalyzed one-pot reaction of various aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one .Molecular Structure Analysis

The molecular structure of “this compound” can be confirmed by 1H NMR, 13C NMR, and mass spectra .Chemical Reactions Analysis

Benzoxazole derivatives have been found to exhibit a wide range of reactivity, making them highly reactive building blocks for organic and organoelement synthesis . They can undergo a variety of chemical reactions, including reactions with 2-amino- and 2-mercaptothiazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined through various spectroscopic techniques, including IR, 1H/13C-NMR, and mass spectra .科学的研究の応用

Synthesis and Biological Activity Studies

Antimicrobial Activity of Derivatives :A series of new 1,3-benzoxazol-2(3H)-one derivatives, including 6-bromo-1,3-benzoxazol-2(3H)-one, were synthesized and characterized. These compounds underwent antimicrobial testing against various bacteria and yeasts, and some showed promising cytotoxic properties. This research underscores the potential of 4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one derivatives in developing new antimicrobial agents (Krawiecka et al., 2013).

Synthesis and Chemical Structure Analysis

Synthesis and Antibacterial Activity :Compounds including this compound derivatives were synthesized, characterized, and their antibacterial activity was evaluated. The research contributes to understanding the chemical structure and potential antibacterial properties of these compounds (Prasad et al., 2006).

Crystal Structure Analysis :The crystal structure of 7-Bromo-5-phenyl-1,2-dihydro-3H-1,3,5-benztriazepin-2-one, a derivative, was determined through X-ray crystallography, providing insights into the compound's molecular interactions and structural features (Vlasiuk et al., 2000).

Regioselectivity in Synthesis

Influence of Reaction Conditions :The research explored how different reaction conditions affect the regioselectivity in synthesizing 2,3-dihydro-1,4-benzoxathiine derivatives. The study shows the compound's role in facilitating precise chemical reactions, vital in drug synthesis and material science (Casiraghi et al., 2018).

作用機序

Target of Action

Benzoxazoles are a class of compounds that have been found to exhibit a wide range of biological activities. They have been used as starting materials for different mechanistic approaches in drug discovery .

Mode of Action

The exact mode of action can vary depending on the specific benzoxazole compound and its biological target. It’s generally believed that the benzoxazole ring system can interact with various enzymes and receptors in the body, leading to changes in cellular function .

Biochemical Pathways

Benzoxazoles can affect a variety of biochemical pathways, again depending on the specific compound and its target. For example, some benzoxazoles have been found to have anticancer activity and may affect pathways involved in cell growth and proliferation .

Pharmacokinetics

The ADME properties of benzoxazoles can vary widely and would depend on the specific compound. Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups can all influence its absorption, distribution, metabolism, and excretion .

Result of Action

The molecular and cellular effects of benzoxazoles can be diverse, ranging from inhibition of enzyme activity to induction of cell death, depending on the specific compound and its biological target .

Action Environment

The action, efficacy, and stability of benzoxazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s ability to reach its target and exert its effects .

生化学分析

Biochemical Properties

4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as serine proteases, where it acts as an inhibitor. The bromine atom in its structure enhances its binding affinity to the active site of the enzyme, thereby inhibiting its activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially modulating their function and altering cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. This compound has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The modulation of gene expression by this compound is mediated through its interaction with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding is facilitated by the bromine atom, which enhances the compound’s affinity for the enzyme. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes without causing significant harm. At high doses, this compound can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The metabolic flux and levels of metabolites can be influenced by factors such as dosage and the presence of other chemicals .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound can affect its biological activity, with higher concentrations in certain tissues leading to more pronounced effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound to the nucleus, for example, can enhance its ability to modulate gene expression by interacting with transcription factors and other nuclear proteins .

特性

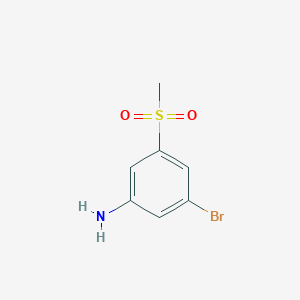

IUPAC Name |

4-bromo-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO2/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXJMHBTSZQHDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

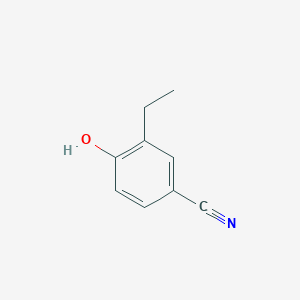

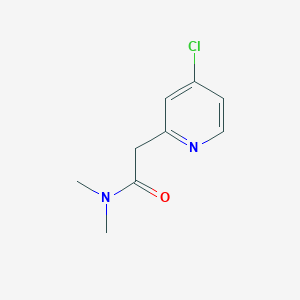

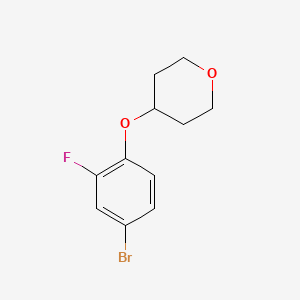

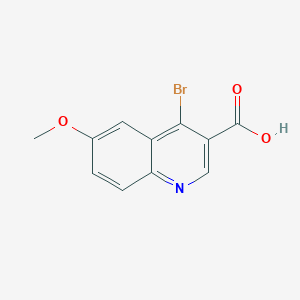

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine](/img/structure/B1376460.png)

![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1376467.png)

![7-(4-Methoxybenzyl)-5-methyl-3-(phenylamino)-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1376472.png)